molecular formula C14H17Cl3N2O B11783582 2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide

Katalognummer: B11783582
Molekulargewicht: 335.7 g/mol
InChI-Schlüssel: FIBOEJDOGBAJLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide typically involves the reaction of 2,4,6-trichloroaniline with 2-(3-methylpiperidin-1-yl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and rigorous purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a tool compound in biochemical studies.

    Industry: Could be used in the development of new materials or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-methylpiperidin-1-yl)-N-phenylacetamide: Similar structure but without the trichloro substitution.

    N-(2,4,6-trichlorophenyl)acetamide: Lacks the piperidine ring.

Uniqueness

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide is unique due to the presence of both the piperidine ring and the trichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H17Cl3N2O

Molekulargewicht

335.7 g/mol

IUPAC-Name

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C14H17Cl3N2O/c1-9-3-2-4-19(7-9)8-13(20)18-14-11(16)5-10(15)6-12(14)17/h5-6,9H,2-4,7-8H2,1H3,(H,18,20)

InChI-Schlüssel

FIBOEJDOGBAJLL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.